6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one

Physicochemical Properties Medicinal Chemistry Solubility

Researchers targeting kinases (CK1) or epigenetic enzymes (LSD1) face inconsistent building block purity and multi-step synthesis delays. 6-Methyl-pyrrolo[2,3-c]pyridin-5-one (CAS 1443980-85-5) addresses this as a validated privileged scaffold with: - ≥95% purity, characterized LogP (0.35), 3 HBA, 1 HBD for reliable assay benchmarking. - Published quantitative one-step synthesis reduces procurement time and cost. - Global supplier availability ensures batch consistency and supply chain resilience.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1443980-85-5
Cat. No. B1433166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one
CAS1443980-85-5
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCN1C=C2C(=CC1=O)CCN2
InChIInChI=1S/C8H10N2O/c1-10-5-7-6(2-3-9-7)4-8(10)11/h4-5,9H,2-3H2,1H3
InChIKeyYVNJYIVGFDDEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-pyrrolo[2,3-c]pyridin-5-one Sourcing


6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CAS 1443980-85-5), also known as 1,2,3,6-tetrahydro-6-methyl-5H-pyrrolo[2,3-c]pyridin-5-one, is a heterocyclic small molecule belonging to the pyrrolo[2,3-c]pyridine class [1]. This compound is characterized by its fused pyrrole and pyridine ring system . It serves as a versatile synthetic building block and has been explored as a core scaffold in medicinal chemistry programs targeting kinases and epigenetic enzymes [2].

Heterocyclic building block for kinase and epigenetic enzyme studies
Fused pyrrole-pyridine scaffold supports targeted library synthesis
Versatile core with reported utility in medicinal chemistry programs

6-Methyl-pyrrolo[2,3-c]pyridin-5-one: No Direct Substitutes


While the pyrrolo[2,3-c]pyridine scaffold is a well-known privileged structure in medicinal chemistry, simple substitution with a generic analog is not feasible due to critical, quantifiable differences in physicochemical and synthetic properties that directly impact experimental outcomes and procurement decisions. The 6-methyl substitution, in particular, distinguishes this compound from other regioisomers and derivatives in its class . Differences in logP and hydrogen bonding capacity alter solubility and membrane permeability, which are critical for biological assays . Furthermore, the availability of a high-yield, one-step synthetic protocol provides a quantifiable advantage in terms of procurement efficiency and cost, which cannot be assumed for other in-class compounds [1].

6-Methyl regioisomer vs. 7-one analogs may shift solubility and permeability profiles.
High-yield one-step protocol may not translate to other pyrrolopyridine derivatives.
Generic heterocyclic substitution risks altered assay reproducibility and target engagement.

6-Methyl-pyrrolo[2,3-c]pyridin-5-one Key Differentiators


Solubility & LogP: 6-Methyl vs. N-Methyl Analogs

The 6-methyl substitution on the pyrrolo[2,3-c]pyridin-5-one scaffold directly impacts lipophilicity and hydrogen bonding. The compound exhibits a LogP of 0.3533, with 3 hydrogen bond acceptors and 1 hydrogen bond donor . This contrasts with closely related scaffolds like the 6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-ones, which were optimized in a distinct BET inhibitor series, implying different physicochemical and target engagement profiles [1]. These quantifiable differences in LogP and H-bond counts are primary drivers of solubility and permeability, making the compound unsuitable for direct substitution in assays optimized for the 7-one regioisomer.

Physicochemical Properties
Class-level inference
LogP 0.35, 3 HBA, 1 HBDvs7-one BET scaffold
LogP differences may influence solubility and permeability.
Predicted values; experimental confirmation advised.
Physicochemical Properties Medicinal Chemistry Solubility

Synthetic Efficiency Advantage

A major differentiator for procurement is the demonstrated synthetic efficiency of this specific compound. A published protocol achieves its synthesis in a single step with a quantitative yield [1]. This is a verifiable, quantitative advantage over multi-step syntheses or lower-yielding routes commonly required for other pyrrolo[2,3-c]pyridine analogs, where yields can vary widely (e.g., 22-78% for multi-step sequences) [2]. This directly translates to lower cost, higher purity, and faster delivery times for procurement.

Synthetic Yield
Cross-study comparable
Quantitative (~100%), 1 stepvsMulti-step: 22–78%
Near-quantitative yield supports cost-efficient procurement.
Based on published Vilsmeier one-step protocol.
Synthetic Chemistry Process Chemistry Building Block

Scaffold Validation in Kinase and Epigenetics

While direct comparative IC50 data for 1443980-85-5 is limited in the public domain, the pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with analogs showing potent activity in kinase (e.g., CK1γ inhibitors with IC50 values as low as 5 nM) and epigenetic (e.g., LSD1 inhibitors with IC50 values of 3.1 nM) programs [1]. The procurement of this core scaffold, therefore, carries a lower risk of failure compared to a less-validated alternative, as it provides a known starting point for building targeted libraries. This is a procurement signal based on a validated chemical space, supported by high-quality, peer-reviewed data.

Scaffold Validation
Supporting evidence
3.1 – 5 nM (IC50 range)
Reported low-nanomolar inhibitor potential for analogs.
LSD1 and CK1γ enzymatic assays; direct scaffold data to verify.
Kinase Inhibitors Epigenetics Drug Discovery

Purity and Supply Reliability

A key differentiator in procurement is the combination of high purity and reliable supply. This compound is commercially available with a typical purity of 95% . This high purity minimizes the need for further purification before use, saving time and resources. Furthermore, the compound is available from established vendors like Fujifilm Wako, ensuring supply chain reliability . This contrasts with less common analogs that may require custom synthesis with longer lead times, lower purities, and higher costs.

Purity & Supply
Supporting evidence
95% (guaranteed)
High purity reduces post-purchase purification.
Available from established vendors; confirm lot COA.
Compound Management Procurement Analytical Chemistry

6-Methyl-pyrrolo[2,3-c]pyridin-5-one Procurement Scenarios


Building Targeted Kinase/Epigenetic Libraries

Procure this scaffold when initiating a medicinal chemistry program targeting kinases (e.g., CK1) or epigenetic enzymes (e.g., LSD1). The pyrrolo[2,3-c]pyridine core is a validated privileged structure, as evidenced by low-nanomolar inhibitors reported in high-quality journals [1]. Its commercial availability with 95% purity and a defined LogP of 0.35 streamlines the hit-to-lead process by providing a reliable, characterized starting point for SAR exploration .

Superior Building Block for Complex Synthesis

Select this compound as a building block when synthetic efficiency is paramount. The published, high-yield (quantitative), one-step synthesis provides a major cost and time advantage over multi-step routes required for other heterocyclic building blocks [2]. This makes it an ideal starting material for the rapid synthesis of larger, more complex molecules, minimizing waste and maximizing throughput.

Risk-Reducing Chemical Procurement

Prioritize this compound for procurement when supply chain reliability and analytical quality are non-negotiable. The combination of a defined CAS number, high commercial purity (95%), and availability from a global supplier (Fujifilm Wako) significantly reduces the risk of project delays associated with custom synthesis, variable purity, or unreliable sourcing .

Solubility & Permeability Profiling Standard

Use this compound as a standard or comparator in assays designed to measure solubility and permeability. Its well-defined physicochemical profile (LogP = 0.3533, 3 HBA, 1 HBD) serves as a quantifiable benchmark against which other, more lipophilic or hydrophilic analogs can be compared .

Application
Selection Property
Validation Focus
Kinase/epigenetic library design
Validated privileged scaffold
Review reported IC50 and target engagement
Complex molecule synthesis
High-yield one-step protocol
Verify synthetic efficiency and purity
Reliable chemical procurement
Commercial purity and supplier reliability
Confirm purity and supply chain
Solubility/permeability profiling
Defined LogP and H-bond profile
Assay benchmarking and permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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